molecular formula C18H11Cl2N5O2 B2580849 2,4-dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899752-48-8

2,4-dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2580849
CAS No.: 899752-48-8
M. Wt: 400.22
InChI Key: FQXDIJQXPWJTKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzamide moiety substituted with two chlorine atoms at positions 2 and 4, and a pyrazolo[3,4-d]pyrimidine ring system with a phenyl group and an oxo group.

Biochemical Analysis

Biochemical Properties

2,4-dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the enzyme’s activity. This inhibition leads to cell cycle arrest, particularly at the G1 phase, which is essential for controlling cell proliferation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic genes . Additionally, the compound affects cell signaling pathways, such as the PI3K/Akt pathway, leading to reduced cell survival and proliferation . In normal cells, the compound’s effects are less pronounced, indicating a degree of selectivity towards cancerous cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound’s primary action is the inhibition of CDK2 by binding to its active site . This binding disrupts the enzyme’s ability to phosphorylate target proteins, leading to cell cycle arrest. Additionally, the compound has been found to interact with other kinases, such as CDK1 and CDK4, albeit with lower affinity . These interactions further contribute to its antiproliferative effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained cell cycle arrest and apoptosis in cancer cells . Prolonged exposure may also result in the development of resistance in some cell lines, necessitating combination therapies to maintain efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is metabolized primarily in the liver through cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that are excreted via the kidneys . The metabolic pathways involve enzymes such as CYP3A4 and CYP2D6, which play crucial roles in the compound’s biotransformation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters such as P-glycoprotein, which affects its cellular uptake and efflux . This interaction influences the compound’s localization and accumulation within specific tissues, impacting its therapeutic efficacy and toxicity profile .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus . The compound’s localization is influenced by its ability to cross the nuclear membrane, where it exerts its effects on nuclear enzymes such as CDK2 . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular compartments .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is unique due to its specific substitution pattern and the presence of both chlorine atoms and a phenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2,4-dichloro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N5O2/c19-11-6-7-13(15(20)8-11)17(26)23-24-10-21-16-14(18(24)27)9-22-25(16)12-4-2-1-3-5-12/h1-10H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXDIJQXPWJTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.